3-(2-Methylphenyl)pyrrolidine hydrochloride

Synthetic building block Medicinal chemistry Structure-activity relationship

3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1), also known as 3-(o-tolyl)pyrrolidine hydrochloride, is a pyrrolidine derivative with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol. The compound consists of a saturated five-membered pyrrolidine ring substituted at the 3-position with an ortho-tolyl (2-methylphenyl) group, and is supplied as the hydrochloride salt to enhance stability and aqueous solubility relative to the free base form.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 1187172-23-1
Cat. No. B3218065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenyl)pyrrolidine hydrochloride
CAS1187172-23-1
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCNC2.Cl
InChIInChI=1S/C11H15N.ClH/c1-9-4-2-3-5-11(9)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H
InChIKeyNZFBNLQBFSVKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1): Technical Specifications and Sourcing Baseline


3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1), also known as 3-(o-tolyl)pyrrolidine hydrochloride, is a pyrrolidine derivative with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . The compound consists of a saturated five-membered pyrrolidine ring substituted at the 3-position with an ortho-tolyl (2-methylphenyl) group, and is supplied as the hydrochloride salt to enhance stability and aqueous solubility relative to the free base form . The free base counterpart, 3-(2-methylphenyl)pyrrolidine (CAS 954220-67-8), has a molecular weight of 161.24 g/mol and the molecular formula C11H15N [1]. Multiple vendors offer this compound with varying purity specifications and packaging options .

Why 3-(2-Methylphenyl)pyrrolidine hydrochloride Cannot Be Substituted with Other Pyrrolidine Derivatives


Pyrrolidine derivatives bearing aryl substituents exhibit marked differences in biological target engagement, physicochemical properties, and synthetic utility that depend critically on (i) the position of aryl substitution on the pyrrolidine ring, (ii) the substitution pattern on the aryl moiety, and (iii) the salt form . Positional isomers—such as 2-substituted versus 3-substituted phenylpyrrolidines—display distinct three-dimensional geometries and electronic environments, resulting in different reactivity profiles in downstream synthetic transformations and altered binding affinities toward biological targets . Within the phenylpyrrolidine class, literature evidence demonstrates that aryl ring substitution patterns produce Ki values ranging from 46 nM to >10,000 nM for nicotinic acetylcholine receptor binding, a greater than 200-fold difference driven solely by substitution on the aryl ring [1]. Consequently, substituting 3-(2-methylphenyl)pyrrolidine hydrochloride with a 2-substituted positional isomer, a different aryl substitution pattern, or the free base form cannot be assumed to preserve the intended synthetic outcome or biological readout without revalidation.

Quantitative Differentiation Evidence for 3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1)


Positional Isomer Differentiation: 3-Substituted Pyrrolidine Scaffold Versus 2-Substituted Analogues

3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1) is differentiated from its closest positional isomer, 2-(2-methylphenyl)pyrrolidine (CAS 129540-23-4), by the substitution position on the pyrrolidine ring. While both compounds share the identical ortho-tolyl substituent and free-base molecular weight (161.24 g/mol), the 3-substituted scaffold positions the aryl group at the β-carbon relative to the pyrrolidine nitrogen, whereas the 2-substituted isomer places the aryl group at the α-carbon directly adjacent to the nitrogen [1]. This positional difference alters the spatial orientation and electronic environment of the basic nitrogen center, affecting both reactivity in subsequent synthetic transformations and potential biological target interactions .

Synthetic building block Medicinal chemistry Structure-activity relationship

Vendor Purity Specification Tiers: 97% vs 98% vs 99% Assay Values

Commercial sourcing of 3-(2-methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1) reveals a tiered purity landscape across vendors, with minimum purity specifications ranging from 97% to 99%. Amatek Scientific supplies the compound at 97% purity (Product No. P-1913) , AKSci offers a 98% minimum purity specification (Catalog No. 8338ER) , and Macklin provides a 99.0% assay specification [1]. This 2% purity differential between the 97% and 99% specifications may translate to meaningful differences in downstream synthetic yield and impurity profile management, particularly in multi-step sequences where impurities propagate and amplify.

Procurement specification Quality control Synthetic intermediate

Salt Form Selection: Hydrochloride Salt Versus Free Base Physicochemical Profile

3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1, MW 197.70 g/mol) differs fundamentally from its free base counterpart 3-(2-methylphenyl)pyrrolidine (CAS 954220-67-8, MW 161.24 g/mol) in key physicochemical properties relevant to handling and application [1]. The hydrochloride salt form confers enhanced aqueous solubility and improved solid-state stability relative to the free base, which is characteristic of amine hydrochlorides as a class . While specific quantitative solubility data for this exact compound are not published, the general principle that hydrochloride salts of secondary amines exhibit markedly higher aqueous solubility than their corresponding free bases is well-established in pharmaceutical salt selection literature [2].

Salt selection Solubility Stability

Patent Citation Footprint as Proxy for Scaffold Research Relevance

The free base scaffold 3-(2-methylphenyl)pyrrolidine (InChIKey: XPZIJQMOVSHKOL-UHFFFAOYSA-N) is associated with 65 patent documents in the PubChemLite database, with zero primary literature citations and one annotation hit [1]. This patent-to-literature ratio (65:0) indicates that the scaffold resides primarily within proprietary pharmaceutical research programs rather than open academic literature, consistent with its utility as a synthetic intermediate rather than a characterized bioactive endpoint. By comparison, the 2-substituted positional isomer 2-(2-methylphenyl)pyrrolidine (CAS 129540-23-4) is also described as a useful research chemical and pharmaceutical intermediate, though direct patent count comparison is not available from standardized sources [2].

Patent landscape Scaffold validation Medicinal chemistry

Aryl Substitution Pattern Impact on Lipophilicity and Predicted ADME Profile

The ortho-methyl substitution pattern on the phenyl ring of 3-(2-methylphenyl)pyrrolidine confers distinct lipophilicity and steric properties compared to alternative aryl-substituted pyrrolidines. Computational property predictions for structurally related phenylpyrrolidine derivatives indicate log P values ranging from approximately 3.7 to 5.6 depending on aryl substitution [1]. While measured experimental log P for this specific compound is not publicly available, the 2-methylphenyl (ortho-tolyl) group introduces both increased lipophilicity relative to unsubstituted phenyl and steric hindrance adjacent to the pyrrolidine attachment point that distinguishes it from 3-methylphenyl (meta-tolyl) and 4-methylphenyl (para-tolyl) isomers . This ortho-methyl steric effect influences conformational preferences and may alter binding site compatibility relative to less hindered aryl pyrrolidines .

Lipophilicity Drug-likeness Physicochemical prediction

Recommended Research and Industrial Application Scenarios for 3-(2-Methylphenyl)pyrrolidine hydrochloride (CAS 1187172-23-1)


Medicinal Chemistry: Scaffold for 3-Substituted Pyrrolidine-Derived Bioactive Molecules

3-(2-Methylphenyl)pyrrolidine hydrochloride serves as a versatile building block for constructing 3-aryl pyrrolidine-containing pharmacophores, with the 3-substitution pattern providing a distinct vector for molecular elaboration that differs from the more commonly employed 2-substituted pyrrolidine scaffolds . The 65 patents citing this scaffold indicate active pharmaceutical industry interest in this substitution pattern for proprietary drug discovery programs [1]. Researchers developing compounds requiring a 3-aryl pyrrolidine core with ortho-methyl substitution on the phenyl ring should prioritize this specific CAS number over 2-substituted or differently substituted aryl analogues.

Structure-Activity Relationship (SAR) Studies: Probing Positional and Substitution Effects

This compound is appropriate for systematic SAR campaigns examining the effects of (i) pyrrolidine ring substitution position (3- vs 2- vs N-substitution) and (ii) aryl ring substitution pattern (ortho- vs meta- vs para-methyl) on biological target engagement . Literature precedent demonstrates that aryl substitution alone can modulate receptor binding affinity by over 200-fold (Ki 46 nM to >10,000 nM) in phenylpyrrolidine series [1]. The ortho-methyl group introduces both electronic and steric perturbations at the attachment point, providing a distinct SAR data point that cannot be inferred from meta- or para-substituted analogues [2].

Synthetic Methodology Development: 3-Aryl Pyrrolidine Construction and Functionalization

3-(2-Methylphenyl)pyrrolidine hydrochloride is suitable as a substrate or product standard in synthetic methodology studies focused on 3-aryl pyrrolidine synthesis or functionalization. The hydrochloride salt form (CAS 1187172-23-1) may be preferred over the free base (CAS 954220-67-8) for reactions conducted in aqueous or protic media due to enhanced solubility . For reactions requiring the free base, neutralization of the hydrochloride salt provides access to 3-(2-methylphenyl)pyrrolidine, offering operational flexibility [1]. Researchers should select purity grade based on application requirements: 97% for exploratory chemistry, 98-99% for methodology validation where impurity interference must be minimized [2].

Analytical Reference Standard: Method Development and Quality Control

The availability of 3-(2-methylphenyl)pyrrolidine hydrochloride at defined purity specifications (97%, 98%, 99.0%) from multiple vendors enables its use as a reference material in analytical method development . The distinct structural features—3-substituted pyrrolidine bearing an ortho-tolyl group—provide a characteristic chromatographic and spectroscopic fingerprint (InChIKey: NZFBNLQBFSVKLL-UHFFFAOYSA-N for the hydrochloride; XPZIJQMOVSHKOL-UHFFFAOYSA-N for the free base) that facilitates method validation and impurity profiling [1]. The hydrochloride salt form offers improved handling characteristics for preparation of analytical standard solutions compared to the free base [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methylphenyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.